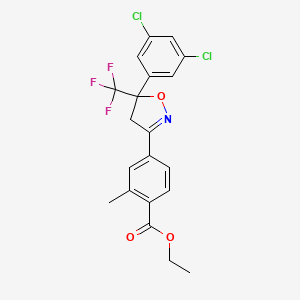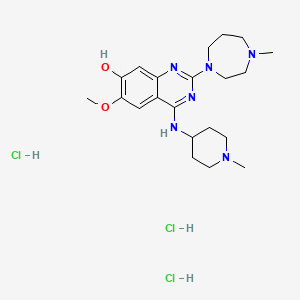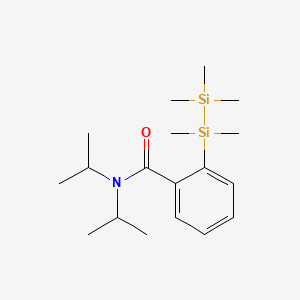
3,3-Bis(triethylsilyl)propanal
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3-Bis(triethylsilyl)propanal: is an organosilicon compound with the molecular formula C15H34OSi2 and a molecular weight of 286.60 g/mol This compound is characterized by the presence of two triethylsilyl groups attached to the third carbon of propanal, making it a unique aldehyde derivative
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(triethylsilyl)propanal typically involves the reaction of propanal with triethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Propanal+2(Triethylsilyl chloride)→this compound+2(Hydrochloric acid)
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organosilicon chemistry suggest that large-scale synthesis would involve similar reaction conditions with optimization for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as distillation or chromatography.
化学反応の分析
Types of Reactions: 3,3-Bis(triethylsilyl)propanal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The triethylsilyl groups can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a catalyst.
Major Products Formed:
Oxidation: 3,3-Bis(triethylsilyl)propanoic acid.
Reduction: 3,3-Bis(triethylsilyl)propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
3,3-Bis(triethylsilyl)propanal has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds
Biology: Organosilicon compounds are being explored for their potential use in drug delivery systems due to their biocompatibility and ability to modify the pharmacokinetics of drugs.
Medicine: Research is ongoing into the use of organosilicon compounds in the development of new pharmaceuticals, particularly in the area of cancer treatment.
Industry: this compound can be used in the production of silicone-based materials, which have applications in coatings, adhesives, and sealants.
作用機序
The mechanism of action of 3,3-Bis(triethylsilyl)propanal is primarily related to its ability to undergo various chemical transformations. The presence of the triethylsilyl groups can influence the reactivity of the aldehyde group, making it more or less susceptible to certain reactions. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes.
類似化合物との比較
- 3,3-Bis(triethylsilyl)acrylaldehyde
- 3,3-Bis(4-methoxyphenyl)-1-methylpyrrolidin-2-one
- 3,3-Bis(4-fluorophenyl)benzo[f]chromene
Comparison: 3,3-Bis(triethylsilyl)propanal is unique due to the presence of two triethylsilyl groups attached to the same carbon atom. This structural feature imparts distinct chemical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity compared to similar compounds. For example, 3,3-Bis(triethylsilyl)acrylaldehyde has a similar structure but contains an acrylaldehyde group, which can undergo different types of reactions due to the presence of the double bond.
特性
IUPAC Name |
3,3-bis(triethylsilyl)propanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H34OSi2/c1-7-17(8-2,9-3)15(13-14-16)18(10-4,11-5)12-6/h14-15H,7-13H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJHCZBSTFSLCHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)C(CC=O)[Si](CC)(CC)CC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H34OSi2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aR,4R,5R,6aS)-2-Oxo-4-((R,E)-3-oxo-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-5-yl benzoate](/img/structure/B8234336.png)
![(3aR,4R,5R,6aS)-5-Hydroxy-4-((3R,4R,E)-3-hydroxy-4-(m-tolyl)pent-1-en-1-yl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B8234337.png)









